molecular formula C7H10N2O3 B14227811 (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol CAS No. 821806-14-8

(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol

Cat. No.: B14227811
CAS No.: 821806-14-8
M. Wt: 170.17 g/mol
InChI Key: YRDPGBRDUTZTFI-ZCFIWIBFSA-N
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Description

(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol is a chemical compound that features a pyrimidine ring attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol typically involves the reaction of pyrimidine derivatives with propane-1,2-diol under specific conditions. One common method involves the use of a catalyst-free environment to facilitate the reaction between hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of substituted carbamates, including those with pyrimidine rings.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalyst-free techniques. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with collagen synthesis in fibrotic tissues, thereby reducing fibrosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol is unique due to its specific structure, which combines a pyrimidine ring with a propane-1,2-diol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

821806-14-8

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

(2R)-3-pyrimidin-2-yloxypropane-1,2-diol

InChI

InChI=1S/C7H10N2O3/c10-4-6(11)5-12-7-8-2-1-3-9-7/h1-3,6,10-11H,4-5H2/t6-/m1/s1

InChI Key

YRDPGBRDUTZTFI-ZCFIWIBFSA-N

Isomeric SMILES

C1=CN=C(N=C1)OC[C@@H](CO)O

Canonical SMILES

C1=CN=C(N=C1)OCC(CO)O

Origin of Product

United States

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